molecular formula C55H86O42S B2735518 Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin CAS No. 97227-33-3

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin

Cat. No.: B2735518
CAS No.: 97227-33-3
M. Wt: 1451.31
InChI Key: DSTZIMMHXKJUSO-SLTDDZSUSA-N
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Description

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds The gamma-cyclodextrin variant consists of eight glucose units, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin typically involves the selective tosylation of gamma-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-O position using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, solvent selection, and efficient purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acid and Base Catalysts: Sulfuric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-cyclodextrin derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups .

Scientific Research Applications

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic compounds, enhancing their solubility and stability. The p-toluenesulfonyl group can also participate in specific interactions with target molecules, facilitating selective binding and release. These properties make it a versatile tool in various applications, including drug delivery and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin
  • Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

Uniqueness

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is unique due to its larger cavity size compared to alpha and beta variants. This allows it to accommodate larger guest molecules, making it suitable for applications requiring the encapsulation of bulky compounds. Additionally, the gamma-cyclodextrin variant exhibits different solubility and stability profiles, which can be advantageous in specific applications .

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)81-13-23-47-31(70)39(78)55(89-23)96-46-22(12-62)87-53(37(76)29(46)68)94-44-20(10-60)85-51(35(74)27(44)66)92-42-18(8-58)83-49(33(72)25(42)64)90-40-16(6-56)82-48(32(71)24(40)63)91-41-17(7-57)84-50(34(73)26(41)65)93-43-19(9-59)86-52(36(75)28(43)67)95-45-21(11-61)88-54(97-47)38(77)30(45)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTZIMMHXKJUSO-CEUKPONPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O42S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97227-33-3
Record name 6-O-Tosyl-γ-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97227-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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